2-((1-(Benzofuran-2-yl)ethyl)amino)ethan-1-ol
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Overview
Description
2-((1-(Benzofuran-2-yl)ethyl)amino)ethan-1-ol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Benzofuran-2-yl)ethyl)amino)ethan-1-ol typically involves the reaction of benzofuran derivatives with ethylamine under specific conditions. One common method includes the use of (E)-1-(benzofuran-2-yl)ethan-1-one O-methyl oxime and iodobenzene via a palladium-catalyzed dearomative arylation/oxidation reaction . This method provides a reliable approach for synthesizing a wide range of benzofuran compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as proton quantum tunneling, which reduces side reactions and increases yield, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Benzofuran-2-yl)ethyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents such as halogens. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzofuran-2-yl ketones, while reduction may result in benzofuran-2-yl alcohols. Substitution reactions may produce various substituted benzofuran derivatives with different functional groups.
Scientific Research Applications
2-((1-(Benzofuran-2-yl)ethyl)amino)ethan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((1-(Benzofuran-2-yl)ethyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((1-(Benzofuran-2-yl)ethyl)amino)ethan-1-ol include other benzofuran derivatives such as:
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which includes an ethylamine group attached to the benzofuran ring. This structural feature contributes to its distinct biological activities and potential therapeutic applications. Additionally, the compound’s ability to undergo various chemical reactions and form diverse products makes it a valuable building block in chemical synthesis .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-[1-(1-benzofuran-2-yl)ethylamino]ethanol |
InChI |
InChI=1S/C12H15NO2/c1-9(13-6-7-14)12-8-10-4-2-3-5-11(10)15-12/h2-5,8-9,13-14H,6-7H2,1H3 |
InChI Key |
MAGPSBATBYNNTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NCCO |
Origin of Product |
United States |
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